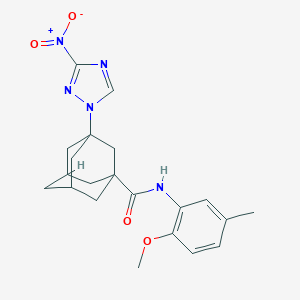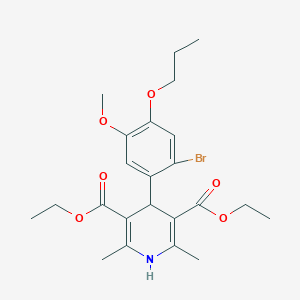![molecular formula C15H16ClN3OS B451637 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 330190-24-4](/img/structure/B451637.png)
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can be achieved through a multi-step synthetic pathway., The synthesis involves the preparation of the key intermediate, 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, which is then reacted with 4-chlorophenylisocyanate to form the final product.
Starting Materials
2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole, 6-methyl-2-nitro-4,5,6,7-tetrahydrobenzo[d]thiazole, 4-chlorophenylisocyanate, potassium carbonate, methanol, acetic acid, sodium borohydride, hydrochloric acid, sodium hydroxide, wate
Reaction
Step 1: Reduction of 6-methyl-2-nitro-4,5,6,7-tetrahydrobenzo[d]thiazole to 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine using sodium borohydride in methanol., Step 2: Acetylation of 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with acetic anhydride in acetic acid., Step 3: Preparation of 4-chlorophenylisocyanate by reacting 4-chloroaniline with phosgene., Step 4: Reaction of 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with 4-chlorophenylisocyanate in the presence of potassium carbonate in DMF to form 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea., Step 5: Purification of the final product by recrystallization from ethanol and water.
科学研究应用
Compound X has been studied extensively for its potential applications in scientific research. It has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Compound X has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Compound X has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis.
作用机制
The mechanism of action of Compound X is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and inflammation.
生化和生理效应
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been found to inhibit the growth of new blood vessels, which is important for the growth and spread of cancer cells. In terms of physiological effects, Compound X has been found to reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
The advantages of using Compound X in lab experiments include its high yield, low cost, and potential applications in a variety of scientific fields. However, there are also limitations to using Compound X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
未来方向
There are many potential future directions for research on Compound X. One area of research could be to further investigate its potential applications in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of Compound X for its various applications. Finally, researchers could investigate the potential side effects of Compound X and develop strategies to mitigate them.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWOHUTZPNVHFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B451558.png)

![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B451561.png)
![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B451562.png)
![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)


![1-(2-Furoyl)-4-{4-[(2-methoxyphenoxy)methyl]benzoyl}piperazine](/img/structure/B451568.png)
![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)
![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)

![Isopropyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451574.png)